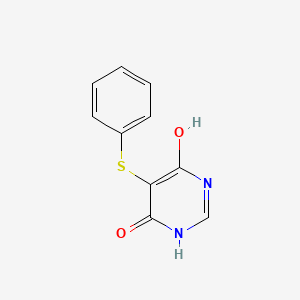
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one is an organic compound with the molecular formula C10H8N2O2S It is a pyrimidinone derivative featuring a hydroxy group at the 6th position and a phenylthio group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
While specific industrial production methods for 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the phenylthio group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 6-oxo-5-(phenylthio)pyrimidin-4(1H)-one.
Reduction: Formation of reduced derivatives of the pyrimidinone ring.
Substitution: Formation of various substituted pyrimidinone derivatives.
科学的研究の応用
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its potential therapeutic uses.
作用機序
The mechanism of action of 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylthio groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Hydroxy-5-(methylthio)pyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a phenylthio group.
5-(Phenylthio)pyrimidin-4(1H)-one: Lacks the hydroxy group at the 6th position.
6-Hydroxy-5-(phenylamino)pyrimidin-4(1H)-one: Contains a phenylamino group instead of a phenylthio group.
Uniqueness
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one is unique due to the presence of both the hydroxy and phenylthio groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various research applications.
特性
CAS番号 |
183811-08-7 |
|---|---|
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC名 |
4-hydroxy-5-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O2S/c13-9-8(10(14)12-6-11-9)15-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
InChIキー |
HBRYVNFLHJOOTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C(N=CNC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)



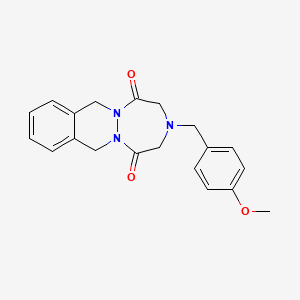

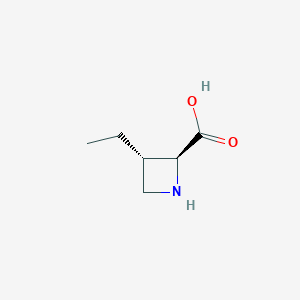
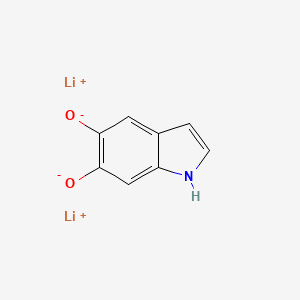
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)

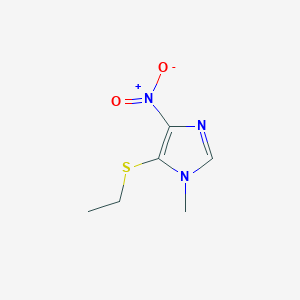

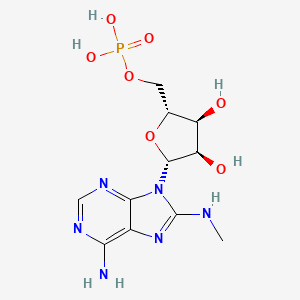
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
